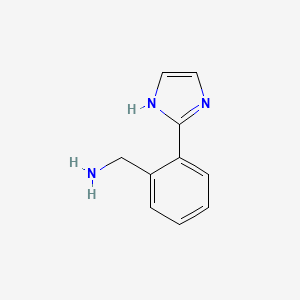

(2-(1H-Imidazol-2-YL)phenyl)methanamine

Description

Properties

IUPAC Name |

[2-(1H-imidazol-2-yl)phenyl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRPDMVRGNZBTMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CN)C2=NC=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50457540 | |

| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

449758-16-1 | |

| Record name | (2-(1H-IMIDAZOL-2-YL)PHENYL)METHANAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50457540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions:

-

Aromatic Aldehyde and o-Phenylenediamine Method:

Reactants: Aromatic aldehyde and o-phenylenediamine.

Conditions: In the presence of N,N-dimethylformamide and sulfur, the reaction yields (2-(1H-Imidazol-2-YL)phenyl)methanamine.

-

Grignard Reaction:

Reactants: 2-formyl-1-methyl-1H-imidazole and phenylmagnesium bromide.

Conditions: The reaction is carried out under anhydrous conditions with a Grignard reagent.

Procedure: The Grignard reagent adds to the formyl group, followed by cyclization to form the imidazole ring and subsequent introduction of the methanamine group.

Industrial Production Methods:

- Industrial production typically involves large-scale synthesis using the above methods, optimized for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality.

Chemical Reactions Analysis

Types of Reactions:

-

Oxidation:

Reagents: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

Conditions: Typically carried out in aqueous or organic solvents under controlled temperatures.

Products: Oxidation of the methanamine group can lead to the formation of corresponding imines or amides.

-

Reduction:

Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Conditions: Conducted in anhydrous solvents under inert atmosphere.

Products: Reduction can convert the imidazole ring to a more saturated form or reduce any present nitro groups to amines.

-

Substitution:

Reagents: Halogenating agents or nucleophiles.

Conditions: Typically performed in polar solvents with or without catalysts.

Products: Substitution reactions can introduce various functional groups onto the phenyl or imidazole ring.

Scientific Research Applications

Chemistry:

- Used as a building block in the synthesis of more complex organic molecules .

- Acts as a ligand in coordination chemistry due to its ability to donate electrons through the nitrogen atoms in the imidazole ring.

Biology and Medicine:

- Investigated for its potential as an antimicrobial and anticancer agent .

- Serves as a precursor for the synthesis of pharmaceuticals that target specific enzymes or receptors.

Industry:

- Utilized in the production of dyes and pigments due to its stable aromatic structure .

- Employed in the development of materials with specific electronic properties.

Mechanism of Action

Molecular Targets and Pathways:

- The compound interacts with various enzymes and receptors through its imidazole ring, which can mimic the structure of natural substrates or inhibitors .

- It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function.

- In biological systems, it may interfere with DNA synthesis or repair mechanisms, leading to its potential use as an anticancer agent .

Comparison with Similar Compounds

Structural Analogues and Substituent Positioning

Imidazole Substituent Position

- (2-((1H-Imidazol-1-yl)methyl)phenyl)methanamine (CAS 159148-88-6) : Features a methylene bridge between the phenyl and imidazole groups. This increases flexibility but reduces aromatic conjugation compared to the target compound. The molecular weight (187.24 g/mol) and solubility profile differ due to altered hydrophobicity .

- 1-(1H-Imidazol-2-yl)methanamine (CAS 53332-80-2) : A simpler analog lacking the phenyl ring. Its smaller size (MW 97.12 g/mol) and higher solubility make it suitable for aqueous reactions but limit its application in hydrophobic binding pockets .

Extended Aromatic Systems

- 2-(1H-Imidazol-2-yl)-2,3-dihydro-1H-perimidine: Incorporates a dihydroperimidine scaffold. Unlike the target compound, its imidazolyl NH group is non-conjugated, leading to methanol insolubility and an inability to form solvates .

- N1,N6-Bis(4-methyl-2-(thiophen-2-yl)phenyl)-5,10-dioxo-5,10-dihydrodiimidazo[1,5-a:10,50-d]pyrazine-1,6-dicarboxamide (12d): A larger, polycyclic derivative with thiophene substituents.

Physicochemical and Spectroscopic Properties

Solubility and Stability

- The target compound’s methanol insolubility aligns with 2-(1H-Imidazol-2-yl)-1H-perimidine but contrasts with 1-(1H-Imidazol-2-yl)methanamine, which is more hydrophilic .

- Collision Cross-Section (CCS) : The target’s [M+H]+ CCS (137.0 Ų) is smaller than bulkier analogs like 12d, indicating a more compact structure conducive to membrane permeability .

Spectroscopic Data

- NMR and MS : The target compound shares characteristic imidazole proton signals (δ 7.2–7.8 ppm) with analogs but lacks 13C NMR data due to solubility issues, similar to 12d .

Biological Activity

(2-(1H-Imidazol-2-YL)phenyl)methanamine, also known as 2-(1H-imidazol-2-yl)phenylmethanamine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological activity, including its synthesis, structure-activity relationships (SAR), and specific case studies highlighting its pharmacological effects.

Chemical Structure and Properties

The molecular formula of this compound is CHN, and its structural representation can be summarized as follows:

- SMILES : C1=CC=C(C(=C1)CN)C2=NC=CN2

- InChI : InChI=1S/C10H12N3/c11-7-8-3-1-2-4-9(8)10-12-5-6-13-10/h1-6H,7,11H2,(H,12,13)

Anticancer Activity

Recent studies have shown that compounds containing the imidazole moiety exhibit promising anticancer properties. For instance, a series of imidazole derivatives were evaluated for their cytotoxicity against various cancer cell lines. In one study, the compound demonstrated moderate to high anticancer activity against liver carcinoma cell line HEPG2-1 with an IC value comparable to doxorubicin, a standard chemotherapeutic agent .

Table 1: Anticancer Activity of Imidazole Derivatives

Antiprotozoal Activity

The compound has also been tested for antiprotozoal activity against various protozoa such as Entamoeba histolytica and Giardia intestinalis. Results indicated that modifications in the phenyl ring significantly enhanced the activity of these derivatives. For example, certain substitutions led to IC values below 0.050 µM against E. histolytica, indicating a potent antiprotozoal effect .

Table 2: Antiprotozoal Activity of Derivatives

| Compound | Protozoa | IC (µM) | Reference |

|---|---|---|---|

| Compound C | E. histolytica | <0.050 | |

| Compound D | G. intestinalis | <0.070 | |

| Compound E | T. vaginalis | <0.070 |

Structure-Activity Relationship (SAR)

The SAR studies indicate that the presence of electron-withdrawing groups on the phenyl ring enhances biological activity. For instance, compounds with methoxycarbonyl or chlorophenyl substitutions exhibited significantly better potency compared to their unsubstituted counterparts . This suggests that strategic modifications in the molecular structure can lead to improved therapeutic profiles.

Case Study 1: Anticancer Evaluation

A recent study evaluated a series of imidazole derivatives for their anticancer potential against multiple cell lines including HCT116 and H460. Among these, one derivative exhibited an IC of 2.98 μM against HCT116 cells, showcasing significant anti-proliferative activity .

Case Study 2: Antimicrobial Properties

In addition to anticancer and antiprotozoal activities, this compound has shown antimicrobial properties against various bacterial strains. The compound was found effective against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibacterial agent .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (2-(1H-imidazol-2-yl)phenyl)methanamine, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via multi-step pathways. A common approach involves condensation of (1H-imidazol-2-yl)methanamine with benzaldehyde derivatives, followed by cyclization using thioglycolic acid in the presence of anhydrous ZnCl₂ . Optimization includes adjusting stoichiometry, reaction temperature (e.g., 80–100°C for cyclization), and solvent choice (e.g., DMF for nucleophilic substitutions). Purity is enhanced via recrystallization or chromatography .

- Key Challenges : Managing byproducts from incomplete imine formation and ensuring regioselectivity during cyclization.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodology : Use ¹H NMR (e.g., δ 7.60–8.90 ppm for aromatic protons and imidazole NH signals in DMSO-d₆) and mass spectrometry (e.g., ESI-MS for molecular ion confirmation, M+1 peaks at ~401.2 Da) . X-ray crystallography or DFT calculations may elucidate steric effects from the imidazole-phenyl scaffold .

Q. What are the common functionalization reactions for this compound?

- Reaction Types :

- Reductive amination : React with aldehydes/ketones in the presence of NaBH₃CN or H₂/Pd-C to introduce alkyl/aryl groups at the amine site .

- Nucleophilic substitution : Replace the benzylic amine with halides or sulfonates under basic conditions .

- Example : Reaction with benzaldehyde forms Schiff bases, which can be reduced to secondary amines for further derivatization .

Advanced Research Questions

Q. How can contradictory biological activity data for derivatives of this compound be resolved?

- Analysis Framework :

Structural-activity relationship (SAR) studies : Compare substituent effects (e.g., electron-withdrawing groups on the phenyl ring vs. imidazole modifications) .

Assay validation : Ensure consistency in antimicrobial or enzyme inhibition assays (e.g., MIC values for antifungal activity) by standardizing protocols .

Computational modeling : Use docking simulations to predict binding affinities to targets like fungal CYP51 or bacterial topoisomerases .

Q. What strategies improve the yield of this compound in large-scale synthesis?

- Process Optimization :

- Continuous flow reactors : Enhance mixing and heat transfer during cyclization steps .

- Catalyst screening : Test alternatives to ZnCl₂ (e.g., FeCl₃ or ionic liquids) to reduce side reactions .

- Workup efficiency : Implement liquid-liquid extraction or membrane filtration for faster isolation .

Q. How does the compound’s electronic configuration influence its role in bioorthogonal chemistry?

- Mechanistic Insights : The imidazole ring’s electron-rich nature enables coordination to transition metals (e.g., Cu⁺ in click chemistry). The benzylic amine can be functionalized with tetrazine groups for inverse electron-demand Diels-Alder reactions, useful in protein labeling .

- Experimental Design : Modify the phenyl ring with electron-deficient groups (e.g., -CF₃) to accelerate reaction kinetics .

Q. What are the limitations of current computational models in predicting the compound’s reactivity?

- Gaps in Modeling :

- Steric hindrance : DFT often underestimates steric effects between the imidazole and phenyl rings, leading to inaccurate transition-state predictions .

- Solvent interactions : Implicit solvent models may fail to capture hydrogen-bonding effects in polar aprotic solvents like DMSO .

- Mitigation : Combine MD simulations with experimental solvent parameterization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.